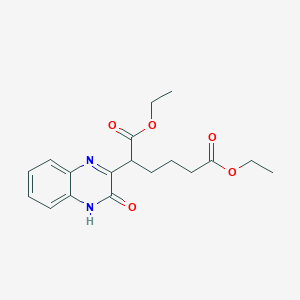
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is an organic compound with the molecular formula C({18})H({22})N({2})O({5}). This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of ester groups and a keto group in its structure makes it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Esterification: The resulting quinoxaline derivative is then subjected to esterification with diethyl malonate in the presence of a base like sodium ethoxide or potassium carbonate.
Cyclization and Oxidation: The intermediate product undergoes cyclization and oxidation to form the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form various oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a valuable scaffold in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators. It can serve as a lead compound in drug discovery programs.
Medicine
In medicine, derivatives of this compound have potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a stable quinoxaline core. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism by which diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)pentanedioate
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)butanedioate
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanedioate
Uniqueness
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is unique due to its specific ester and keto functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
1501-72-0 |
|---|---|
Fórmula molecular |
C18H22N2O5 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
diethyl 2-(3-oxo-4H-quinoxalin-2-yl)hexanedioate |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-15(21)11-7-8-12(18(23)25-4-2)16-17(22)20-14-10-6-5-9-13(14)19-16/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,20,22) |
Clave InChI |
QTQDWCWYFOBWEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(C1=NC2=CC=CC=C2NC1=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


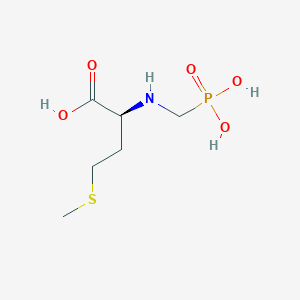
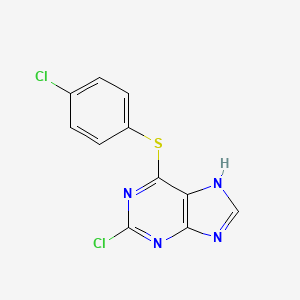
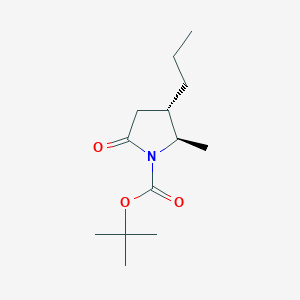

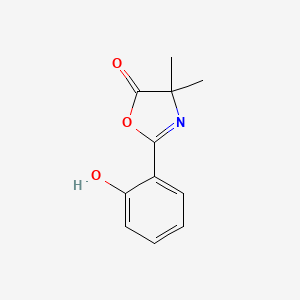





![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)

![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)
